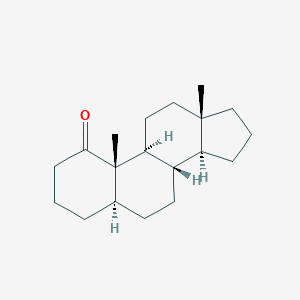
4-Chlor-α-Methylstyrol
Übersicht
Beschreibung
4-Chloro-alpha-methylstyrene (4-CMAS) is an aromatic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 4-CMAS is also used as a stabilizer in the production of polymers and as a solvent in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-CMAS.
Wissenschaftliche Forschungsanwendungen
Polymerchemie und Copolymerisation
4-Chlor-α-Methylstyrol dient als Monomer in radikalischen Polymerisationsreaktionen. Forscher haben seine oxidative Polymerisationskinetik zusammen mit anderen α-substituierten Styrolmonomeren wie Styrol (St), α-Methylstyrol (AMS) und α-Phenylstyrol (APS) untersucht . Die Geschwindigkeit der oxidativen Polymerisation folgt der Reihenfolge: APS > CAMS > AMS > St. Theoretische Berechnungen unter Verwendung der Dichtefunktionaltheorie unterstützen diesen Trend. Darüber hinaus wurde die Synthese und Charakterisierung von Poly(4-Chlor-α-Methylstyrolperoxid) (PCAMSP) berichtet. PCAMSP zeigt eine alternierende Copolymerstruktur mit –O–O– Bindungen in der Hauptkette .
Polyperoxide als radikalische Initiatoren
Polyperoxide, einschließlich derer, die von this compound abgeleitet sind, finden Anwendungen als polymere radikalische Initiatoren. Sie spielen eine Rolle bei der Synthese von Homopolymeren, Blockcopolymeren und anderen Materialien . Ihre einzigartige Eigenschaft der exothermen Degradation unterscheidet sie von herkömmlichen Polymeren und macht sie für bestimmte Anwendungen geeignet.
Ablösbare Haftung
Polyperoxide aus 1,3-Dienmonomeren (einschließlich this compound) wurden für ablösbare Haftfestigkeit untersucht . Diese Eigenschaft könnte in Anwendungen wertvoll sein, bei denen eine vorübergehende Verklebung erforderlich ist.
Härter in Beschichtungen und Formteilen
Polyperoxide dienen aufgrund ihrer Reaktivität als Härter in Beschichtungs- und Formteilanwendungen . Ihre Fähigkeit, Polymerisationsreaktionen zu initiieren, macht sie in diesen Zusammenhängen nützlich.
Potenzial als selbstentzündlicher Brennstoff
Polyperoxide, einschließlich PCAMSP, zeigen ein selbstentzündliches Verhalten und einen hohen exothermen Abbau. Dieses einzigartige Merkmal deutet auf ihren möglichen Einsatz als selbstentzündliche Brennstoffe hin .
Safety and Hazards
4-Chloro-alpha-methylstyrene is combustible and may cause skin and eye irritation, as well as respiratory irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective clothing, and storing in a well-ventilated place .
Relevant Papers The relevant papers retrieved provide additional information on the properties and uses of 4-Chloro-alpha-methylstyrene . They include peer-reviewed articles, technical documents, and more .
Wirkmechanismus
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-alpha-methylstyrene are not well-studied. Therefore, it’s challenging to outline its impact on bioavailability. Like other styrene derivatives, it is likely to be lipophilic and may be absorbed through the skin, lungs, and gastrointestinal tract .
Result of Action
It’s important to note that safety data sheets indicate that inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-alpha-methylstyrene. For instance, its physical state is a liquid, and it has a flash point of 73 °C, indicating that it can ignite under certain conditions . It should be stored in a well-ventilated place and kept cool to maintain its stability .
Eigenschaften
IUPAC Name |
1-chloro-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDGTJOEMPEHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169024 | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1712-70-5 | |
| Record name | 1-Chloro-4-(1-methylethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)






![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)


